molecular formula C18H17ClFN3O2 B2952345 N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251578-35-4

N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2952345
CAS RN: 1251578-35-4
M. Wt: 361.8
InChI Key: OLZCKODHAZCDKF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound is being studied for its ability to inhibit the activity of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. In

Mechanism of Action

CHK1 is a protein kinase that is activated in response to DNA damage. It plays a critical role in the DNA damage response pathway by regulating cell cycle progression and DNA repair. N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide inhibits CHK1 by binding to the ATP-binding site of the protein, preventing its activity. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on CHK1 activity in cancer cells. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. In addition, this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide in lab experiments is its potency and selectivity for CHK1 inhibition. This allows for the specific targeting of cancer cells and may reduce the risk of off-target effects. However, one limitation is that CHK1 inhibitors may also affect normal cells, leading to potential toxicity.

Future Directions

For research on N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide include further preclinical studies to evaluate its safety and efficacy in animal models, as well as clinical trials in humans. In addition, the development of combination therapies using this compound with other DNA-damaging agents, such as chemotherapy and radiation therapy, may enhance its anticancer activity. The identification of biomarkers that can predict response to this compound may also be an important area of future research.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves several steps. The starting materials are 2-chlorobenzylamine and 2-fluorobenzaldehyde, which are reacted to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with 2-oxoimidazolidine-1-acetic acid to form the final product, this compound.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential use as an anticancer agent. The compound has been shown to selectively inhibit the activity of CHK1, a protein that is critical for the DNA damage response pathway. CHK1 inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, and may also have a direct cytotoxic effect on cancer cells.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-14-6-2-1-5-13(14)11-21-17(24)12-22-9-10-23(18(22)25)16-8-4-3-7-15(16)20/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZCKODHAZCDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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